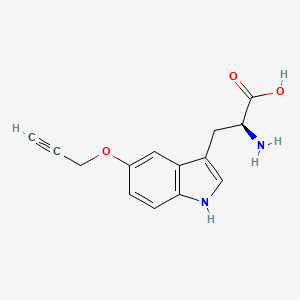
(S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid is a complex organic compound featuring an indole ring substituted with a prop-2-yn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole ring, followed by the introduction of the prop-2-yn-1-yloxy group through nucleophilic substitution. The final step involves the incorporation of the amino acid side chain under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinone derivatives.
Reduction: The prop-2-yn-1-yloxy group can be reduced to a propyl group.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Quinone derivatives of the indole ring.
Reduction: Propyl-substituted derivatives.
Substitution: Amides and other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to tryptophan metabolism.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of indoleamine 2,3-dioxygenase (IDO) by binding to its active site, thereby affecting the metabolism of tryptophan. This interaction can modulate immune responses and has implications in cancer therapy and other diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
5-hydroxytryptophan (5-HTP): A naturally occurring amino acid and chemical precursor to serotonin.
Indole-3-acetic acid (IAA): A plant hormone with an indole ring structure.
Uniqueness
(S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(5-prop-2-ynoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H14N2O3/c1-2-5-19-10-3-4-13-11(7-10)9(8-16-13)6-12(15)14(17)18/h1,3-4,7-8,12,16H,5-6,15H2,(H,17,18)/t12-/m0/s1 |
Clé InChI |
HMZJSKDXXVDHAC-LBPRGKRZSA-N |
SMILES isomérique |
C#CCOC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N |
SMILES canonique |
C#CCOC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


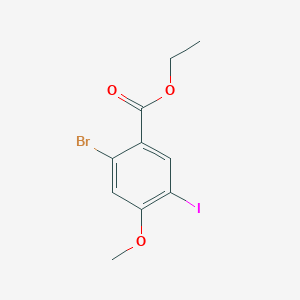
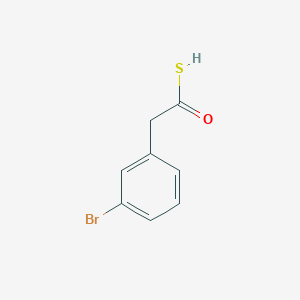
![N-((2S)-1-(Benzylamino)-1-oxo-6-((2-phenylcyclopropyl)amino)hexan-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12989890.png)
![4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12989895.png)
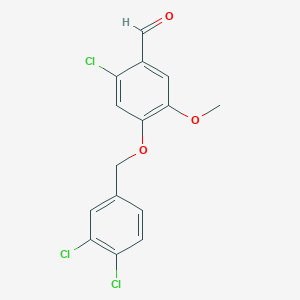
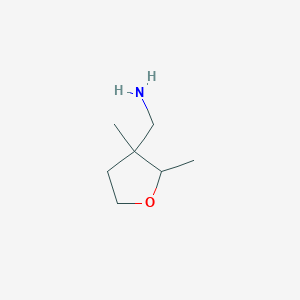
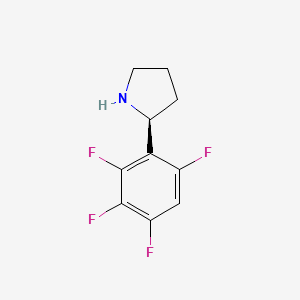

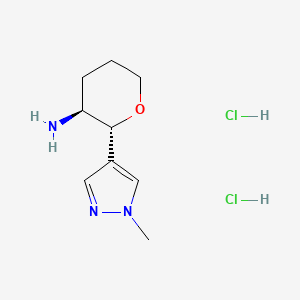


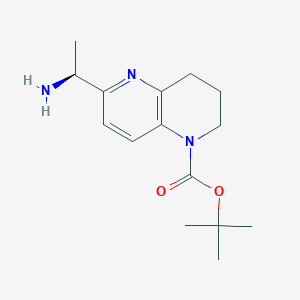
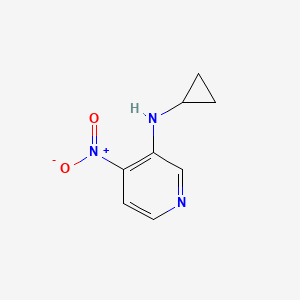
![7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B12989967.png)
